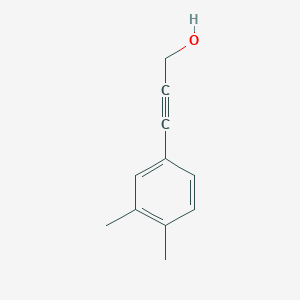

3-(3,4-Dimethylphenyl)prop-2-yn-1-ol

Description

Contextual Significance of Propargyl Alcohols in Organic Synthesis

Propargyl alcohols, characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond, are highly valued in organic synthesis due to their dual functionality. guidechem.com This unique structural motif allows for a diverse array of chemical transformations, positioning them as versatile intermediates in the synthesis of complex molecules. guidechem.com The alkyne unit can participate in a variety of reactions, including addition reactions, cycloadditions, and coupling reactions, while the alcohol functionality can be involved in oxidations, substitutions, and esterifications. wikipedia.org

The synthetic utility of propargyl alcohols is underscored by their role as precursors to a wide range of organic structures. For instance, they can be readily converted into α,β-unsaturated carbonyl compounds through rearrangement reactions like the Meyer-Schuster rearrangement. wikipedia.org Furthermore, the carbon-carbon triple bond serves as a key functional group for the construction of more elaborate molecular frameworks through powerful cross-coupling methodologies such as the Sonogashira, Heck, and Suzuki reactions. chemicalbook.comresearchgate.netnih.gov The ability to introduce molecular complexity in a controlled and efficient manner has made propargyl alcohols indispensable tools in the synthesis of natural products, pharmaceuticals, and functional materials.

Structural Features and Reactive Sites of 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol

The structure of this compound is defined by a 3,4-dimethylphenyl group attached to a propargyl alcohol moiety. This specific substitution pattern on the aromatic ring, with two methyl groups at the 3 and 4 positions, influences the electronic properties of the phenyl ring and, consequently, the reactivity of the entire molecule.

The primary reactive sites within this compound are:

The Hydroxyl (-OH) Group: As a primary alcohol, this group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted into a better leaving group, facilitating nucleophilic substitution reactions.

The Alkynyl Proton (C≡C-H): The terminal alkyne possesses an acidic proton that can be deprotonated with a suitable base to generate a nucleophilic acetylide. This acetylide is a key intermediate in carbon-carbon bond-forming reactions. The acidity of this proton is a notable feature of propargyl alcohols. wikipedia.org

The Carbon-Carbon Triple Bond (C≡C): The π-systems of the triple bond are susceptible to electrophilic addition reactions and are key participants in various transition-metal-catalyzed cross-coupling reactions. rsc.org The electron-rich nature of the 3,4-dimethylphenyl group can influence the reactivity of the adjacent triple bond.

The Aromatic Ring: The dimethyl-substituted phenyl ring can undergo electrophilic aromatic substitution reactions, although the conditions would need to be carefully controlled to avoid reactions at the other functional groups.

Physicochemical Properties (Inferred)

| Property | Inferred Value/Characteristic |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| Appearance | Likely a solid or high-boiling liquid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Data (Anticipated)

The structure of this compound would give rise to characteristic signals in various spectroscopic analyses.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the two methyl groups on the phenyl ring, the methylene (B1212753) protons adjacent to the hydroxyl group, the hydroxyl proton, and the acetylenic proton. The chemical shifts would be influenced by the electronic environment of each proton. chemicalbook.comresearchgate.net |

| ¹³C NMR | Distinct signals for the carbons of the dimethylphenyl ring, the two sp-hybridized carbons of the alkyne, and the sp³-hybridized carbon bearing the hydroxyl group. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the ≡C-H stretch of the terminal alkyne, and C-H and C=C stretches of the aromatic ring. sci.am |

Overview of Current Research Trends on Alkynyl Carbinols

Research involving alkynyl carbinols, also known as propargyl alcohols, remains a vibrant and rapidly evolving area of organic chemistry. Current trends are focused on expanding their synthetic utility through the development of novel catalytic systems and reaction methodologies.

A significant area of focus is the asymmetric synthesis of chiral propargyl alcohols. The development of stereoselective methods for their preparation is of paramount importance, as chirality is a key determinant of biological activity in many pharmaceutical compounds. This has led to the exploration of various chiral catalysts and reagents for the enantioselective addition of alkynes to aldehydes.

Another major trend is the use of propargyl alcohols in cascade or domino reactions . These reactions allow for the construction of complex molecular architectures in a single synthetic operation by combining multiple bond-forming events. The dual functionality of propargyl alcohols makes them ideal substrates for such transformations, leading to the efficient synthesis of heterocyclic and polycyclic compounds.

Furthermore, there is growing interest in the functionalization of the alkyne moiety in propargyl alcohols. mdpi.com This includes the development of new methods for carbometalation, hydrometalation, and the addition of various nucleophiles and electrophiles across the triple bond. acs.orgrsc.org These strategies provide access to a wide array of substituted alkenes and other functionalized products with high levels of regio- and stereocontrol.

The application of photoredox and electrochemical catalysis to reactions involving alkynyl carbinols is also an emerging frontier. rsc.org These methods offer sustainable and mild alternatives to traditional synthetic protocols, often enabling unique and previously inaccessible chemical transformations.

Finally, the development of deacetonative coupling reactions involving aryl propargyl alcohols has gained attention as an efficient method for the synthesis of unsymmetrical diaryl acetylenes, which are important structural motifs in materials science and medicinal chemistry. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLGLWDGIFAPEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 3,4 Dimethylphenyl Prop 2 Yn 1 Ol

Retrosynthetic Analysis for the Elaboration of 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the primary disconnection lies at the C-C bond between the aromatic ring and the propargylic system, and the C-C bond within the propargyl alcohol moiety.

A key disconnection strategy involves breaking the bond between the substituted phenyl ring and the propargyl group. This leads to two potential synthons: a (3,4-dimethylphenyl)metal species and a propargyl alcohol equivalent, or a 3,4-dimethylphenyl halide and a terminal alkyne.

Another logical disconnection is at the carbon-carbon bond formed during the alkynylation step. This approach points towards two primary starting materials: 3,4-dimethylbenzaldehyde (B1206508) and an acetylene (B1199291) equivalent. This is a common and effective strategy for constructing propargyl alcohols. organic-chemistry.orgyoutube.com

Established Synthetic Pathways to this compound

Several established methods can be employed for the synthesis of this compound, primarily involving the formation of a new carbon-carbon bond.

Grignard and Organometallic Alkynylation Protocols

A widely used and effective method for the synthesis of propargyl alcohols is the reaction of an organometallic reagent with an aldehyde. libretexts.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of an ethynylmagnesium halide (a Grignard reagent) with 3,4-dimethylbenzaldehyde.

The general mechanism involves the nucleophilic attack of the acetylide anion from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding the desired propargyl alcohol. masterorganicchemistry.com The 3,4-dimethylbenzaldehyde precursor can be synthesized from 4-bromo-o-xylene (B1216868) via a Grignard reaction followed by formylation. google.com

An alternative, though less direct, Grignard approach would be the reaction of 3,4-dimethylphenylmagnesium bromide with propynal. However, the high reactivity and instability of propynal make this route less practical.

| Reactants | Reagents | Product | Key Features |

| 3,4-Dimethylbenzaldehyde, Ethynylmagnesium bromide | Diethyl ether or THF, then H3O+ | This compound | Well-established, good yields, uses readily available starting materials. libretexts.orgmasterorganicchemistry.com |

| 4-Bromo-o-xylene, Magnesium, N,N-dimethylformamide | THF, then HCl | 3,4-Dimethylbenzaldehyde | Precursor synthesis for the main reaction. google.com |

Cross-Coupling Methodologies for Substituted Propargyl Alcohol Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, provide another powerful tool for the synthesis of aryl-substituted propargyl alcohols. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgnih.gov

To synthesize this compound using this methodology, one would couple a protected propargyl alcohol (e.g., with a silyl (B83357) protecting group) with 4-bromo-o-xylene or 4-iodo-o-xylene. The subsequent deprotection of the alcohol would yield the final product. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

| Reactants | Catalysts & Reagents | Product | Key Features |

| 4-Bromo-o-xylene, Propargyl alcohol | Pd(PPh3)4, CuI, Base (e.g., Et3N) | This compound | Mild reaction conditions, high functional group tolerance. wikipedia.orglibretexts.org |

| 4-Iodo-o-xylene, Propargyl alcohol | PdCl2(PPh3)2, CuI, Base (e.g., amine) | This compound | Iodoarenes are generally more reactive than bromoarenes in Sonogashira couplings. |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles can be applied to the synthesis of this compound.

Catalytic and Atom-Economical Routes

Atom economy is a key concept in green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. nih.gov Catalytic reactions are inherently more atom-economical than stoichiometric ones.

For the synthesis of this compound, employing catalytic versions of the alkynylation reaction is a greener approach. For instance, the use of catalytic amounts of a Lewis acid to promote the addition of a terminal alkyne to 3,4-dimethylbenzaldehyde would be more atom-economical than a traditional Grignard reaction which requires a stoichiometric amount of the organometallic reagent. nih.gov

Sustainable Solvent and Reagent Utilization

The choice of solvents and reagents plays a crucial role in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of more sustainable alternatives. cicenergigune.com

In the synthesis of this compound, exploring solvent-free conditions or the use of greener solvents like water or ionic liquids could significantly improve the sustainability of the process. rsc.orgrsc.org For example, some alkynylation reactions can be carried out in aqueous media. nih.gov Additionally, the use of recyclable heterogeneous catalysts can simplify product purification and reduce waste. rsc.orgresearchgate.net

| Green Approach | Description | Potential Application in Synthesis |

| Catalytic Alkynylation | Use of a catalyst (e.g., Lewis acid) to promote the reaction between 3,4-dimethylbenzaldehyde and an alkyne. | Reduces the need for stoichiometric organometallic reagents, improving atom economy. nih.gov |

| Solvent-Free Synthesis | Conducting the reaction without a solvent. | Can be applied to certain coupling reactions, minimizing solvent waste. rsc.orgrsc.org |

| Use of Greener Solvents | Employing water, ionic liquids, or supercritical fluids as reaction media. | Reduces the use of volatile and hazardous organic solvents. cicenergigune.comrsc.orgrsc.org |

| Heterogeneous Catalysis | Using a solid-supported catalyst that can be easily separated and reused. | Simplifies purification and allows for catalyst recycling in cross-coupling reactions. rsc.orgresearchgate.net |

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Analogues

The selective synthesis of this compound can be approached through several modern synthetic methodologies. These methods are designed to control the reaction at specific functional groups (chemoselectivity), direct the formation of a particular constitutional isomer (regioselectivity), and favor the formation of a specific stereoisomer (stereoselectivity).

One of the most prominent methods for constructing the carbon skeleton of 3-arylprop-2-yn-1-ols is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of a 3,4-dimethyl-substituted aryl halide with propargyl alcohol. The chemoselectivity of this reaction is generally high, as the palladium catalyst specifically activates the carbon-halide bond for coupling with the terminal alkyne.

Another powerful strategy is the alkynylation of aldehydes. organic-chemistry.org This approach involves the addition of a metal acetylide to an aldehyde, in this case, 3,4-dimethylbenzaldehyde. The control of stereoselectivity in such reactions is a key challenge, and numerous catalytic systems have been developed to achieve high enantioselectivity. organic-chemistry.orgnih.gov

The catalytic asymmetric addition of alkynes to aldehydes represents a highly effective method for producing chiral propargylic alcohols with high enantiomeric purity. nih.govvirginia.edu Various chiral catalysts have been developed to facilitate this transformation.

A notable example is the use of a zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine catalyst system. organic-chemistry.org This system has been shown to be effective for the enantioselective addition of terminal alkynes to a range of aldehydes. The reaction proceeds with high yields and enantioselectivities, even in the presence of moisture. organic-chemistry.org For the synthesis of a chiral version of this compound, 3,4-dimethylbenzaldehyde would be reacted with a suitable terminal alkyne in the presence of this chiral catalytic system.

Another well-established catalytic system for asymmetric alkynylation involves the use of an indium(III) bromide (InBr₃)-tertiary amine reagent system or an In(III)/BINOL complex. organic-chemistry.org These catalysts can activate both the aldehyde and the alkyne, leading to high enantioselectivity across a broad range of substrates. organic-chemistry.org The "bifunctional character" of the In(III)/BINOL catalyst is credited for its high efficiency. organic-chemistry.org

The following table summarizes representative catalytic systems for the asymmetric alkynylation of aldehydes, which could be adapted for the synthesis of chiral this compound.

| Catalyst System | Aldehyde Substrate | Alkyne Substrate | Enantiomeric Excess (ee) | Reference |

| Zn(OTf)₂ / (+)-N-methylephedrine | Aromatic Aldehydes | Terminal Alkynes | High | organic-chemistry.org |

| In(III)/BINOL | Broad range | Terminal Alkynes | High | organic-chemistry.org |

| Ti(OiPr)₄ / BINOL | Broad range | Alkynylzinc reagents | High | organic-chemistry.org |

| Chiral Lithium Binaphtholate | Carbonyl Compounds | Lithium Acetylides | Good to High | organic-chemistry.org |

Table 1: Catalytic Systems for Asymmetric Alkynylation of Aldehydes

The Sonogashira coupling reaction provides a regioselective route to 3-arylprop-2-yn-1-ols. wikipedia.orglibretexts.org The reaction specifically forms a carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the aryl halide. wikipedia.org To synthesize this compound, 1-halo-3,4-dimethylbenzene (e.g., 1-iodo-3,4-dimethylbenzene) would be coupled with propargyl alcohol.

The choice of catalyst and reaction conditions is crucial for the success of the Sonogashira coupling. Typically, a palladium(0) complex, such as Pd(PPh₃)₄, is used as the catalyst, with a copper(I) salt, like CuI, acting as a co-catalyst. wikipedia.orglibretexts.org The reaction is usually carried out in the presence of an amine base. organic-chemistry.org Variations of this reaction exist that are copper-free, which can be advantageous in certain contexts to avoid the formation of diynes as byproducts. libretexts.orgorganic-chemistry.org

The table below outlines the general components of a Sonogashira coupling reaction for the synthesis of 3-arylprop-2-yn-1-ols.

| Component | Example | Role | Reference |

| Aryl Halide | 1-Iodo-3,4-dimethylbenzene | Electrophilic partner | wikipedia.org |

| Terminal Alkyne | Propargyl alcohol | Nucleophilic partner | wikipedia.org |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyst | wikipedia.orglibretexts.org |

| Copper Co-catalyst | CuI | Co-catalyst | wikipedia.orglibretexts.org |

| Base | Amine (e.g., triethylamine) | Activates alkyne | organic-chemistry.org |

Table 2: General Components for Sonogashira Coupling

Recent advancements have focused on developing more sustainable and efficient Sonogashira coupling protocols, including the use of water as a solvent and ppm levels of palladium catalysts. organic-chemistry.org These developments make the synthesis of compounds like this compound more environmentally friendly and cost-effective.

Reactivity Profiles and Mechanistic Investigations of 3 3,4 Dimethylphenyl Prop 2 Yn 1 Ol

Transformations Involving the Propargylic Alcohol Moiety

The hydroxyl group of 3-(3,4-dimethylphenyl)prop-2-yn-1-ol undergoes typical reactions of a primary alcohol, including esterification, etherification, oxidation, and reduction. The proximity of the electron-rich alkyne can influence the reactivity of the alcohol and the stability of reaction intermediates.

Esterification, Etherification, and Related Derivatizations

The conversion of the hydroxyl group into esters and ethers is a fundamental transformation for protection or for introducing new functionalities.

Esterification: The esterification of this compound can be achieved through various standard protocols. One common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be treated with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. More contemporary and greener methods, such as using N-bromosuccinimide (NBS) as a catalyst, have also been developed for the direct esterification of alcohols. nih.gov This method is notable for its mild, metal-free conditions and tolerance to air and moisture. nih.gov

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide. The choice of base and solvent is crucial to ensure efficient conversion and to avoid side reactions.

Related Derivatizations: The hydroxyl group can also be converted into other functional groups. For instance, it can be transformed into a leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. These derivatives are valuable intermediates for nucleophilic substitution reactions.

Table 1: Examples of Esterification of Alcohols

| Carboxylic Acid | Alcohol | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzoic acid | Methanol (B129727) | NBS, 70 °C, 20 h | Methyl benzoate | >99 | nih.gov |

| 3-Fluorobenzoic acid | Methanol | NBS, 70 °C, 20 h | Methyl 3-fluorobenzoate | >99 | nih.gov |

| Propanoic acid | 1,2-Propanediol | Cs2.5H0.5PW12O40/K-10, 180 °C | Propylene glycol dipropanoate | - | rsc.org |

| p-Methoxycinnamic acid | Glycerol | Sulfonic acid mesoporous solid, 150-170 °C | p-Methoxycinnamoylglycerols | - | manchester.ac.uk |

Note: This table presents examples of esterification reactions with various alcohols and carboxylic acids to illustrate the general methodologies applicable to this compound.

Oxidation and Reduction Chemistry of the Alcohol Group

The oxidation state of the carbinol carbon can be readily altered through oxidation and reduction reactions.

Oxidation: The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, 3-(3,4-dimethylphenyl)prop-2-ynal. A variety of oxidizing agents can be employed for this transformation. Milder, selective reagents such as pyridinium (B92312) chlorochromate (PCC) are often preferred to avoid over-oxidation to the carboxylic acid. khanacademy.org More recently, eco-friendly aerobic oxidation methods have been developed. A notable example is the use of a catalytic system comprising Fe(NO₃)₃·9H₂O, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride in toluene (B28343) at room temperature, which provides good to excellent yields of the corresponding α,β-unsaturated alkynals. organic-chemistry.orgresearchgate.net This method is advantageous due to its use of molecular oxygen as the ultimate oxidant and its mild reaction conditions. organic-chemistry.orgresearchgate.net

Reduction: While the primary alcohol is already in a reduced state, the term "reduction" in this context typically refers to the reduction of the entire molecule, which often involves the alkyne moiety as well (see section 3.2). However, if the alcohol were to be first oxidized to the aldehyde, it could be reduced back to the primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

Table 2: Oxidation of Propargylic Alcohols to Ynones/Ynals

| Substrate | Oxidant/Catalyst System | Product | Yield (%) | Reference |

| 1-Phenylprop-2-yn-1-ol | Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ | 1-Phenylprop-2-yn-1-one | 95 | organic-chemistry.org |

| 1-Octyn-3-ol | Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ | 1-Octyn-3-one | 92 | organic-chemistry.org |

| Propargyl alcohol | Fe(NO₃)₃·9H₂O, 4-OH-TEMPO, NaCl, O₂ | Propiolaldehyde | - | researchgate.net |

Note: This table illustrates the oxidation of various propargylic alcohols, demonstrating the general applicability of the method to this compound.

Reactivity of the Alkynyl Unit in this compound

The carbon-carbon triple bond in this compound is a site of high reactivity, enabling a wide array of addition and coupling reactions.

Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination, Hydroboration)

Hydration: The addition of water across the alkyne can lead to the formation of carbonyl compounds. In the case of a terminal alkyne like this compound, hydration typically follows Markovnikov's rule to yield a methyl ketone upon tautomerization of the initial enol intermediate. This reaction is often catalyzed by mercury(II) salts in aqueous acid. Gold-catalyzed hydration reactions have also been developed as a less toxic alternative.

Hydroamination: The addition of an N-H bond across the alkyne, or hydroamination, provides a direct route to enamines or imines, which can be further reduced to amines. This transformation is typically catalyzed by transition metals, such as gold, copper, or ruthenium complexes. uninsubria.itnih.gov The regioselectivity of the addition can often be controlled by the choice of catalyst and reaction conditions.

Hydroboration-Oxidation: The hydroboration of the alkyne in this compound, followed by oxidation, is a powerful method for the synthesis of aldehydes or ketones with anti-Markovnikov regioselectivity. wikipedia.orgmasterorganicchemistry.comnumberanalytics.commasterorganicchemistry.comyoutube.com The reaction proceeds via the syn-addition of a borane (B79455) reagent (e.g., BH₃·THF, 9-BBN) across the triple bond. masterorganicchemistry.com Subsequent oxidation of the resulting vinylborane (B8500763) with hydrogen peroxide in the presence of a base yields an enol, which tautomerizes to the corresponding aldehyde, 3-(3,4-dimethylphenyl)propanal. wikipedia.orgnumberanalytics.commasterorganicchemistry.com

Cycloaddition and Annulation Reactions (e.g., Click Chemistry)

Click Chemistry: The terminal alkyne in this compound makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction with an organic azide (B81097) leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring with high efficiency and regioselectivity. organic-chemistry.orgbeilstein-journals.orgscilit.comrsc.orgresearchgate.net The reaction is known for its mild conditions, tolerance of a wide variety of functional groups, and high yields, making it a highly reliable method for creating complex molecular architectures. organic-chemistry.orgscilit.com

Other Cycloaddition Reactions: The alkynyl group can also participate in other types of cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions with various dienes and 1,3-dipoles, respectively, to construct a variety of cyclic and heterocyclic systems.

Transition Metal-Catalyzed Functionalizations of the Alkyne

The reactivity of the alkyne in this compound can be significantly expanded through the use of transition metal catalysts. capes.gov.brresearchgate.netresearchgate.netchemrxiv.orgchemrxiv.org

Coupling Reactions: The terminal alkyne can undergo a variety of coupling reactions, such as the Sonogashira coupling with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is a powerful tool for the formation of C(sp)-C(sp²) bonds.

Carbometalation and Hydrometalation: The addition of organometallic reagents or metal hydrides across the alkyne can generate new organometallic intermediates that can be trapped with various electrophiles, leading to the formation of highly substituted alkenes.

Rearrangement Reactions: Propargylic alcohols are known to undergo a variety of transition metal-catalyzed rearrangement reactions. For example, the Meyer-Schuster rearrangement, typically acid-catalyzed, can lead to the formation of α,β-unsaturated carbonyl compounds. researchgate.net

Table 3: Reactivity of the Alkynyl Unit

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

| Reduction | |||

| cis-Hydrogenation | H₂, Lindlar's Catalyst | (Z)-3-(3,4-Dimethylphenyl)prop-2-en-1-ol | wikipedia.orgiitk.ac.inchemistrytalk.orgchem-station.commasterorganicchemistry.com |

| trans-Hydrogenation | LiAlH₄ | (E)-3-(3,4-Dimethylphenyl)prop-2-en-1-ol | du.ac.inacs.orgyoutube.commasterorganicchemistry.comharvard.edu |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(3,4-Dimethylphenyl)propanal | wikipedia.orgmasterorganicchemistry.comnumberanalytics.commasterorganicchemistry.comyoutube.com |

| Click Chemistry (CuAAC) | R-N₃, Cu(I) catalyst | 1-(Azidomethyl)-4-(3-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)benzene derivative | organic-chemistry.orgbeilstein-journals.orgscilit.comrsc.orgresearchgate.net |

| Dihalohydration | NIS, Au catalyst | α,α-diiodo-β-hydroxyketone | nih.gov |

Note: This table summarizes key transformations of the alkynyl group, with product structures generalized to reflect the outcome of the reaction on this compound.

Electrophilic and Nucleophilic Aromatic Substitution on the Dimethylphenyl Ring

The dimethylphenyl group in this compound is an activated aromatic system due to the presence of two electron-donating methyl groups. This inherent electronic enrichment influences its susceptibility to both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (SEAr)

The two methyl groups on the benzene (B151609) ring are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of a 3,4-dimethyl substitution pattern, the available positions for electrophilic attack are at C2, C5, and C6. The directing effects of the two methyl groups are additive. The methyl group at C3 directs to C2 and C6 (ortho) and C5 (para). The methyl group at C4 directs to C5 (ortho) and C2 (ortho). Therefore, positions C2 and C5 are doubly activated, making them the most probable sites for electrophilic substitution. Position C6 is only activated by the C3-methyl group.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. organicreactions.orgncert.nic.in While specific studies on this compound are not prevalent in the literature, the expected outcomes can be predicted based on the known reactivity of xylene derivatives. wikipedia.orgenergy.gov For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 2-nitro- and 5-nitro- substituted products.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-3,4-dimethylphenyl)prop-2-yn-1-ol and 3-(5-Nitro-3,4-dimethylphenyl)prop-2-yn-1-ol |

| Bromination | Br₂, FeBr₃ | 3-(2-Bromo-3,4-dimethylphenyl)prop-2-yn-1-ol and 3-(5-Bromo-3,4-dimethylphenyl)prop-2-yn-1-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(2-Acyl-3,4-dimethylphenyl)prop-2-yn-1-ol and 3-(5-Acyl-3,4-dimethylphenyl)prop-2-yn-1-ol |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the dimethylphenyl ring is generally difficult as the ring is electron-rich and lacks a good leaving group. SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a leaving group (like a halide) to activate the ring towards nucleophilic attack. libretexts.orgyoutube.com In its native form, this compound is not a suitable substrate for SNAr. However, if the aromatic ring were to be functionalized with a leaving group and a strongly deactivating group through prior electrophilic substitution, it could then potentially undergo nucleophilic substitution. For example, if a nitro group were introduced at the C2 position and a halogen at C5, the resulting compound could react with a nucleophile to displace the halogen.

Another potential, albeit harsh, pathway for nucleophilic substitution is via the formation of a benzyne (B1209423) intermediate. This typically requires a strong base like sodium amide (NaNH₂) and is an elimination-addition mechanism. youtube.com Given the presence of the acidic hydroxyl proton and the propargylic protons, such a reaction would likely be complicated by side reactions.

Rearrangement Reactions and Pericyclic Processes Involving this compound

The propargyl alcohol functionality is prone to a variety of rearrangement reactions, often catalyzed by acids or transition metals. sci-hub.sersc.org These reactions are of significant synthetic utility as they can lead to the formation of α,β-unsaturated carbonyl compounds.

Meyer-Schuster and Rupe Rearrangements

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.com For a secondary propargyl alcohol like this compound, the Meyer-Schuster rearrangement would be expected to yield an α,β-unsaturated aldehyde. The reaction proceeds through protonation of the alcohol, followed by a 1,3-shift of the hydroxyl group to form an allene-diol intermediate, which then tautomerizes to the final product. wikipedia.org

In the case of tertiary propargyl alcohols, a competing reaction known as the Rupe rearrangement can occur, which leads to the formation of α,β-unsaturated ketones via an enyne intermediate. synarchive.comslideshare.net Since this compound is a secondary alcohol, the Meyer-Schuster pathway is more likely.

| Rearrangement | Reactant Type | Expected Product for this compound |

| Meyer-Schuster | Secondary Propargyl Alcohol | 3-(3,4-Dimethylphenyl)propenal |

| Rupe | Tertiary Propargyl Alcohol | Not directly applicable |

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. alchemyst.co.ukmsu.edu While there is no specific literature detailing pericyclic reactions of this compound, the molecule contains both a π-system (the alkyne and the aromatic ring) and σ-bonds that could potentially participate in such transformations.

One conceivable pericyclic process is an ene reaction . If the alkyne were to act as the "enophile," it could react with an "ene" component. Intramolecular ene reactions are also a possibility, although the geometry of this specific molecule does not obviously lend itself to such a process without significant contortion. msu.edu

Another class of pericyclic reactions is sigmatropic rearrangements . These involve the migration of a σ-bond across a π-system. msu.edu A sci-hub.sesynarchive.com-sigmatropic rearrangement could be envisioned if the oxygen of the alcohol were converted into a suitable migrating group, such as in a derived ylide.

Cycloaddition reactions, such as the Diels-Alder reaction, are also a major class of pericyclic reactions. The alkyne in this compound could potentially act as a dienophile, reacting with a conjugated diene. alchemyst.co.uk

Detailed Mechanistic Elucidation of Key Organic Transformations

Mechanism of the Meyer-Schuster Rearrangement

The mechanism of the Meyer-Schuster rearrangement for this compound under acidic conditions is believed to proceed through the following key steps: wikipedia.org

Protonation of the hydroxyl group: The alcohol oxygen is protonated by the acid catalyst to form a good leaving group (water).

Formation of a vinyl cation or a concerted 1,3-shift: The protonated alcohol can leave to form a resonance-stabilized vinyl cation. Alternatively, and more likely in many cases, is a concerted 1,3-hydroxyl shift where the water molecule migrates from C1 to C3 of the propargylic system. This step is generally considered to be the rate-determining step.

Formation of an allenol: The migration of the hydroxyl group results in the formation of an allenol intermediate.

Tautomerization: The allenol, being an enol-type structure, rapidly tautomerizes to the more stable α,β-unsaturated aldehyde, 3-(3,4-dimethylphenyl)propenal. This tautomerization is irreversible and drives the reaction to completion.

Mechanism of Electrophilic Addition to the Alkyne

While the focus of section 3.3 was on aromatic substitution, the alkyne triple bond can also undergo electrophilic addition. chemistrysteps.comlibretexts.orglibretexts.org For example, reaction with HBr would proceed via:

Protonation of the alkyne: The π-electrons of the triple bond attack a proton from HBr, forming a vinyl cation. According to Markovnikov's rule, the proton will add to the carbon atom that results in the more stable carbocation. In this case, the positive charge would be at the carbon adjacent to the aromatic ring (benzylic position), where it can be stabilized by resonance with the dimethylphenyl group.

Nucleophilic attack: The bromide ion then attacks the vinyl cation to give the vinyl bromide product.

The presence of the electron-donating dimethylphenyl group would be expected to enhance the rate of this reaction compared to a simple terminal alkyne.

Derivatization Strategies and Applications in the Synthesis of Complex Molecules

Design and Synthesis of Propargylic Esters, Ethers, and Amines from 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol

The hydroxyl group of this compound is the primary site for initial derivatization to form esters, ethers, and amines. These derivatives are often more stable or possess altered reactivity, making them valuable intermediates for subsequent synthetic steps.

Propargylic Esters: Esterification of propargylic alcohols can be achieved through standard methods, such as reaction with acyl chlorides or carboxylic acids under appropriate catalytic conditions. For instance, a general approach would involve reacting this compound with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. Alternatively, catalyst-driven methods like the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can be employed for direct coupling with carboxylic acids.

Propargylic Ethers: The synthesis of propargylic ethers from this compound can be accomplished via Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide. Furthermore, propargyl pyridinyl ethers have been synthesized and evaluated as potential inhibitors of cytochrome P450 enzymes, highlighting a functional application of this class of derivatives. nih.gov

Propargylic Amines: Propargylic amines are a crucial class of compounds with broad applications in medicinal and materials chemistry. kcl.ac.uk While direct conversion is challenging, they are commonly synthesized via multi-component reactions. The A³ coupling (Aldehyde-Alkyne-Amine) is a prominent method where an aldehyde, an amine, and a terminal alkyne react, often in the presence of a copper or gold catalyst, to form the desired propargylamine. organic-chemistry.org In this context, this compound would first be oxidized to the corresponding aldehyde, 3-(3,4-dimethylphenyl)prop-2-ynal, which could then be reacted with a chosen amine and another alkyne. A more direct route involves the three-component coupling of an aldehyde, an amine, and the terminal alkyne of this compound itself, catalyzed by a copper(I) complex. organic-chemistry.org

| Derivative Type | General Reaction | Typical Reagents & Catalysts | Potential Product Structure |

|---|---|---|---|

| Ester | Esterification | Acyl Chloride, Pyridine; or Carboxylic Acid, DCC, DMAP | 3-(3,4-Dimethylphenyl)prop-2-ynyl acetate |

| Ether | Williamson Ether Synthesis | NaH, Alkyl Halide (e.g., CH₃I) | 3-(3,4-Dimethylphenyl)-1-methoxyprop-2-yne |

| Amine | A³ Coupling | Aldehyde, Amine, Cu(I) or Au(I) catalyst | N-Substituted 1-(3-(3,4-dimethylphenyl)prop-2-ynyl)amine |

Utilization of this compound in the Construction of Heterocyclic Compounds

The alkyne functionality of this compound is a powerful tool for the synthesis of various heterocyclic systems through cyclization and cycloaddition reactions.

The construction of fused and spirocyclic frameworks often relies on intramolecular reactions or tandem sequences initiated by the propargylic moiety. For example, intramolecular Diels-Alder reactions can be designed by tethering a diene to the propargylic alcohol, where the alkyne acts as the dienophile to form complex bicyclic systems. aalto.fi While direct examples using this compound are not prominent in the literature, the principle is widely applied in natural product synthesis. aalto.fi

Spirocyclic compounds, which contain two rings connected by a single atom, can be synthesized via 1,3-dipolar cycloaddition reactions. For instance, azomethine ylides can react with the alkyne of a derivative of this compound to generate spiro-fused pyrrolidine (B122466) rings. Recent research has demonstrated the synthesis of spiro-fused pyrrolo[3,4-a]pyrrolizines as potential antitumor agents using similar methodologies. nih.govnih.gov

The synthesis of simple and substituted heterocycles is a well-established application of propargyl alcohols.

Oxygen-Containing Heterocycles:

Furans: Polysubstituted furans can be efficiently synthesized via gold-catalyzed propargylic substitution of alcohols like this compound with 1,3-dicarbonyl compounds, followed by a cycloisomerization reaction. mdpi.com

2H-Benzopyrans (Chromenes): Propargylic aryl ethers, which can be synthesized from this compound, undergo electrophilic cyclization with reagents like I₂, ICl, or PhSeBr to produce 3,4-disubstituted 2H-benzopyrans in excellent yields. nih.gov

Tetrahydrofurans and γ-Butyrolactones: These structures are common motifs in natural products and can be accessed through transition metal-catalyzed transformations of propargylic precursors. pku.edu.cn

Nitrogen-Containing Heterocycles:

Pyrroles and Pyridines: Propargylamines, derived from this compound, are key intermediates for synthesizing nitrogen heterocycles. kcl.ac.uk They can be transformed into various substituted pyrroles and pyridines through cyclization reactions. kcl.ac.uk

Imidazoles and Triazoles: The synthesis of nitrogen-containing heterocycles is of significant interest in medicinal chemistry. nih.govcymitquimica.com The addition of nitrogen nucleophiles, such as those from triazoles, to activated alkynes or their derivatives is a common strategy. For example, 1,4-addition of 1H-1,2,4-triazole to a chalcone (B49325) derived from a related phenyl precursor yields a triazolyl-containing product. mdpi.com

| Heterocycle Class | Synthetic Strategy | Key Intermediate/Derivative | Reference Principle |

|---|---|---|---|

| Furan | Gold-catalyzed substitution/cycloisomerization | Propargylic Alcohol | mdpi.com |

| 2H-Benzopyran | Electrophilic Cyclization | Propargylic Aryl Ether | nih.gov |

| Pyrrole | Cyclization | Propargylamine | kcl.ac.uk |

| Spiro-pyrrolizine | 1,3-Dipolar Cycloaddition | Activated Alkyne | nih.gov |

Precursor for the Synthesis of Bioactive Molecules and Natural Product Analogues

Propargyl alcohols are key intermediates in the synthesis of numerous bioactive compounds and natural products. nih.govmdpi.com The unique structural and electronic properties of the alkyne group make it a valuable handle for constructing complex molecular skeletons. For instance, the synthesis of lignan (B3055560) natural products often involves intermediates with tetrahydrofuran (B95107) rings, which can be formed from precursors analogous to this compound. mdpi.com Similarly, the core structures of many sesquiterpenes, such as the presilphiperfolanol family, involve intricate polycyclic systems whose synthesis can be approached using strategies that rely on the reactivity of functional groups present in this starting material. nih.gov

While specific syntheses starting directly from this compound to a named natural product are not widely documented, its structural motif is relevant. For example, the 3,4-dimethylphenyl group is present in some selective dopamine (B1211576) D4 receptor ligands, indicating the biological relevance of this substitution pattern on a phenyl ring attached to a heterocyclic core. nih.gov Therefore, this compound serves as a valuable, albeit underexplored, precursor for creating analogues of known bioactive molecules and for generating libraries of new chemical entities for biological screening.

Role in Polymer Chemistry and Material Science as a Monomer or Cross-linking Agent

The bifunctional nature of this compound, possessing both a polymerizable alkyne group and a reactive hydroxyl group, makes it a candidate for applications in polymer chemistry and material science.

Monomer for Polymerization: The terminal alkyne can participate in various polymerization reactions. For example, it can undergo polymerization catalyzed by transition metal complexes (e.g., Rhodium or Molybdenum based catalysts) to form polyacetylenes. These conjugated polymers are known for their interesting electronic and optical properties. The pendant hydroxyl group would provide functionality along the polymer backbone, which could be used for post-polymerization modification or to influence the polymer's solubility and thermal properties.

Cross-linking Agent: The compound can also act as a cross-linking agent to create three-dimensional polymer networks. The hydroxyl group can be incorporated into a polymer backbone, for example, by forming a polyester (B1180765) or polyurethane. The remaining alkyne groups can then be cross-linked in a subsequent step. A powerful method for this is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, where the alkyne groups react with a bifunctional or multifunctional azide (B81097) to form a stable, cross-linked network. This approach is widely used to create hydrogels, resins, and other advanced materials.

Although the specific use of this compound in these applications is not extensively reported, its structure embodies the necessary functionalities for a versatile monomer or cross-linker in the design of novel polymeric materials.

Catalytic Applications Involving 3 3,4 Dimethylphenyl Prop 2 Yn 1 Ol

Transition Metal Catalysis for Selective Transformations of 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol

Transition metals, with their diverse electronic properties and ability to coordinate with unsaturated bonds, are powerful catalysts for activating and transforming propargylic alcohols.

Palladium, gold, and copper catalysts are at the forefront of activating the carbon-carbon triple bond of propargylic alcohols, leading to a variety of valuable organic molecules.

Palladium Catalysis: Palladium catalysts are well-known for their ability to facilitate cross-coupling reactions. While direct C-H functionalization of alkenes is a hallmark of palladium catalysis, its application to alkynes, including propargyl alcohols, can lead to diverse outcomes such as rearrangements and carbonylations. researchgate.net For instance, palladium-catalyzed reactions of similar alcohol substrates have been shown to proceed under mild conditions, offering pathways to complex molecular architectures. nih.gov

Gold Catalysis: Gold catalysts, particularly gold(I) and gold(III) complexes, exhibit a strong affinity for alkynes, activating them towards nucleophilic attack. Research on 1,3-diarylpropargyl alcohols has demonstrated that gold catalysis can be finely tuned to selectively produce either 1,1,3-triarylallenes or diaryl-indenes. nih.govntnu.no The reaction outcome is influenced by the choice of the gold catalyst, solvent, and temperature. nih.govntnu.no This suggests that this compound could potentially undergo similar transformations, leading to substituted allenes or indenes depending on the reaction conditions and the nucleophile employed. Gold-catalyzed transformations of unsaturated alcohols are a reliable method for activating carbon-carbon π-bonds for organic synthesis. nih.gov

Copper Catalysis: Copper catalysts offer a cost-effective and efficient alternative for the transformation of propargylic alcohols and their derivatives. Copper-catalyzed annulation reactions of propargyl alcohol esters have been developed to synthesize dihydrofuran derivatives. researchgate.net Furthermore, copper has been successfully employed in the propargylation of nitroalkanes using propargyl bromides, showcasing its utility in forming new carbon-carbon bonds. nih.gov Three-component cascade reactions involving allyl alcohol, arenes, and sulfonamides catalyzed by copper(II) triflate have been shown to produce 1-aryl-2-aminopropanes. nih.gov These examples highlight the potential of copper catalysis to engage this compound in various annulation and coupling reactions.

Table 1: Examples of Transition Metal-Catalyzed Transformations of Arylpropargyl Alcohol Analogs

| Catalyst System | Substrate Type | Product(s) | Reference(s) |

| Gold(I) or Gold(III) | 1,3-Diarylpropargyl alcohols | 1,1,3-Triarylallenes, Diaryl-indenes | nih.govntnu.no |

| Copper(I) | Propargyl alcohol esters | Dihydrofuran derivatives | researchgate.net |

| Copper(II) | Allyl alcohol, Arenes, Sulfonamides | 1-Aryl-2-aminopropanes | nih.gov |

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Chiral catalysts can be employed to control the stereochemical outcome of reactions involving propargylic alcohols.

Chiral Brønsted acids, such as phosphoric acids, have been effectively used to catalyze the asymmetric allenylboration of aldehydes, leading to the synthesis of both anti- and syn-homopropargyl alcohols with high diastereoselectivity and enantioselectivity. nih.govscispace.comnih.gov In these reactions, the chirality of the final product is controlled by the chirality of both the allenylboronate reagent and the Brønsted acid catalyst. nih.govscispace.comnih.gov This methodology could be adapted for reactions involving this compound to generate chiral propargylated products.

Furthermore, organocatalytic methods have been developed for the enantioselective alkenylation of propargyl alcohols using trialkenylboroxines, catalyzed by a highly acidic chiral N-triflyl phosphoramide (B1221513). researchgate.net This approach yields chiral 1,4-enynes with good yields and high enantioselectivity. researchgate.net

Table 2: Chiral Catalysis for Enantioselective Synthesis with Propargyl Alcohol Analogs

| Catalyst Type | Reaction | Product Type | Key Features | Reference(s) |

| Chiral Phosphoric Acid | Asymmetric allenylboration of aldehydes | anti- and syn-Homopropargyl alcohols | High diastereo- and enantioselectivity | nih.govscispace.comnih.govsigmaaldrich.com |

| Chiral N-triflyl Phosphoramide | Alkenylation with trialkenylboroxines | Chiral 1,4-enynes | High enantioselectivity | researchgate.net |

Organocatalytic Activation and Transformations of this compound

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, metal-free approach to chemical synthesis. For propargylic alcohols, organocatalysts can activate the molecule for various transformations.

As mentioned, chiral N-triflyl phosphoramide has been used for the enantioselective alkenylation of propargyl alcohols. researchgate.net This demonstrates the potential of Brønsted acid organocatalysis to activate the hydroxyl group of this compound, facilitating its substitution. The development of organocatalytic methods for the construction of biaryls through aromatic C-H activation highlights the expanding scope of metal-free catalysis. nih.gov While not directly demonstrated on propargyl alcohols, the principles of activating C-H bonds could potentially be applied to the aryl ring of this compound in the presence of a suitable organocatalyst.

Photoredox and Electrochemical Catalysis for Novel Reactivity

Photoredox and electrochemical catalysis utilize light and electricity, respectively, to drive chemical reactions, often enabling unique and previously inaccessible transformations.

Photoredox Catalysis: This technique has been successfully applied to the direct α-arylation of alcohols. nih.govresearchgate.net By combining photoredox catalysis with nickel and hydrogen atom transfer (HAT) catalysis, the α-hydroxy C-H bond of an alcohol can be selectively functionalized. nih.gov This suggests a potential pathway for the α-C-H functionalization of this compound, although the reactivity of the propargylic position would need to be considered. Additionally, photoredox catalysis has been used for the conversion of alcohols into alkyl sulfinates, which are valuable synthetic intermediates. nih.gov

Electrochemical Catalysis: Electrosynthesis offers a green and efficient alternative to traditional chemical methods. Nickel-catalyzed electrochemical O-arylation of alcohols has been developed as a mild and scalable method for forming aryl-alkyl ether bonds. nih.gov This approach could potentially be applied to the hydroxyl group of this compound to synthesize the corresponding aryl ethers without the need for strong bases or expensive transition metal catalysts. nih.gov

No Publicly Available Computational or Theoretical Investigations Found for this compound

A comprehensive search of scientific literature and chemical databases has revealed no specific computational or theoretical studies focused on the chemical compound this compound.

Despite extensive queries for research pertaining to the electronic structure, reaction mechanisms, and conformational analysis of this specific molecule, no dedicated scholarly articles or datasets containing the requested information, such as frontier molecular orbital energies, charge distribution analyses, or transition state calculations, could be located.

The user's request for an article structured around detailed computational and theoretical investigations, including specific subsections on quantum chemistry, reaction modeling, and molecular dynamics, cannot be fulfilled at this time due to the apparent absence of such research in the public domain.

While general computational methodologies exist for analyzing molecules with similar structural features—such as substituted phenyl rings and propargyl alcohol moieties—these methods have not, according to available records, been applied and published for this compound. Generating an article with the required scientifically accurate data and detailed research findings is therefore not possible without primary research that has not yet been conducted or published.

Computational and Theoretical Investigations of 3 3,4 Dimethylphenyl Prop 2 Yn 1 Ol

Spectroscopic Property Prediction and Validation against Experimental Data

The comprehensive analysis of a chemical compound's spectroscopic properties is fundamental to confirming its structure and understanding its electronic characteristics. For 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol, a combination of experimental spectroscopy and computational modeling provides a powerful approach for detailed structural elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting spectroscopic data, which can then be validated against experimentally measured spectra. nih.govresearchgate.net This synergy allows for a more robust assignment of spectral features and a deeper insight into the molecule's behavior.

The theoretical investigation typically begins with the optimization of the molecule's ground-state geometry using a suitable DFT functional, such as B3LYP, and a comprehensive basis set like 6-311++G(d,p). mdpi.comresearchgate.net This step is crucial as the accuracy of all subsequent spectroscopic predictions depends on having a realistic and stable molecular structure. researchgate.net Once the optimized geometry is obtained, further calculations can be performed to predict Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy Analysis

Theoretical vibrational frequencies for this compound are calculated at the same level of theory used for geometry optimization. These calculations produce a set of vibrational modes and their corresponding intensities, which constitute the predicted IR spectrum. For a precise comparison with experimental data, calculated wavenumbers are often scaled by a factor (e.g., 0.967 for B3LYP/6-31G(d)) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used by the software. nih.gov

The predicted spectrum can be compared directly with an experimental Fourier Transform Infrared (FT-IR) spectrum. Key vibrational modes for this compound include the O-H stretching of the alcohol group, the C≡C stretching of the alkyne, aromatic and aliphatic C-H stretches, and various bending vibrations. libretexts.org A strong correlation between the scaled theoretical wavenumbers and the experimental peaks validates the accuracy of the computational model.

Table 1: Comparison of Experimental and Calculated FT-IR Vibrational Frequencies for this compound

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) (Scaled) | Vibrational Assignment |

| 3350 | 3355 | O-H stretch |

| 3035 | 3040 | Aromatic C-H stretch |

| 2920 | 2925 | Aliphatic C-H stretch |

| 2230 | 2232 | C≡C stretch |

| 1610 | 1612 | Aromatic C=C stretch |

| 1505 | 1508 | Aromatic C=C stretch |

| 1025 | 1028 | C-O stretch |

Note: The data presented in this table are hypothetical and for illustrative purposes, demonstrating the typical correlation between experimental and DFT-calculated values.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

The prediction of ¹H and ¹³C NMR chemical shifts is a vital tool for structural verification. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum mechanical approach for calculating NMR shielding tensors. researchgate.net These calculations are performed on the optimized molecular structure, and the resulting shielding values are converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, distinct signals are expected for the aromatic protons, the methyl protons, the methylene (B1212753) protons of the propargyl group, and the hydroxyl proton. Similarly, unique ¹³C signals are predicted for the aromatic carbons, the methyl carbons, and the sp- and sp³-hybridized carbons of the propargyl moiety. Comparing the calculated chemical shifts with those from an experimental NMR spectrum allows for unambiguous assignment of each resonance. researchgate.net Discrepancies are often minimal but can be influenced by solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). github.io

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Experimental ¹H Shift (ppm) | Calculated ¹H Shift (ppm) | Atom | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |

| Ar-H | 7.20 - 7.05 | 7.22 - 7.08 | C (Aromatic) | 138.0 - 128.5 | 138.2 - 128.7 |

| -CH₂- | 4.45 | 4.48 | C (Alkyne) | 88.5 | 88.7 |

| -OH | 1.90 | 1.95 | C (Alkyne) | 82.1 | 82.3 |

| Ar-CH₃ | 2.25 | 2.27 | -CH₂- | 51.6 | 51.8 |

| Ar-CH₃ | 19.8, 19.5 | 20.0, 19.7 |

Note: The data presented in this table are hypothetical and for illustrative purposes. Solvent: CDCl₃.

Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis

The electronic absorption properties of the compound are investigated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.de This method calculates the energies of electronic excitations from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. dntb.gov.ua The results can be used to generate a theoretical UV-Vis absorption spectrum.

The primary chromophore in this compound is the substituted phenyl ring conjugated with the alkyne system. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) associated with electronic transitions, such as π → π* transitions. researchgate.netresearchgate.net Comparing the calculated λmax and oscillator strengths with an experimental spectrum recorded in a solvent (e.g., methanol (B129727) or hexane) helps to confirm the electronic structure and the nature of the transitions. nih.govresearchgate.net The inclusion of a solvent model in the TD-DFT calculation is often necessary for a more accurate comparison. faccts.de

Table 3: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Data for this compound

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Transition Assignment |

| 255 | 253 | 0.35 | π → π |

| 262 | 260 | 0.31 | π → π |

Note: The data presented in this table are hypothetical and for illustrative purposes. Solvent: Methanol.

The close agreement typically observed between scaled, high-level computational predictions and experimental spectroscopic data provides strong evidence for the confirmed structure of this compound. This validation underscores the power of computational chemistry as a complementary tool in modern chemical analysis, enabling detailed interpretation of spectra and confident structural assignment.

Advanced Analytical Methodologies for Characterization of 3 3,4 Dimethylphenyl Prop 2 Yn 1 Ol

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule. For 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol (C₁₁H₁₂O), the theoretical exact mass can be calculated with high precision. An experimental HRMS analysis would aim to measure this mass, typically within a few parts per million (ppm), to unequivocally confirm the molecular formula.

Furthermore, analysis of the fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would provide critical structural information. Expected fragmentation pathways for this molecule would likely involve the loss of the hydroxymethyl group (•CH₂OH), the propargylic alcohol moiety, or cleavages within the dimethylphenyl ring, leading to characteristic daughter ions. However, no specific experimental HRMS data, including measured exact mass or fragmentation tables, has been published for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise three-dimensional structure of an organic molecule in solution.

Multi-dimensional NMR (COSY, HSQC, HMBC, NOESY)

A complete NMR analysis would provide a full picture of the atomic connectivity and spatial arrangement of the molecule.

¹H NMR: Would show distinct signals for the aromatic protons, the two methyl groups, the methylene (B1212753) protons of the alcohol, and the hydroxyl proton. Their chemical shifts and coupling constants would confirm their relative positions.

¹³C NMR: Would identify all 11 unique carbon atoms, including the two methyl carbons, the sp-hybridized carbons of the alkyne, the methylene carbon, and the aromatic carbons.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships, for instance, between the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about which protons are close to each other in space, helping to confirm the conformation.

Without published spectra, a definitive assignment of chemical shifts and correlation mapping for this compound is not possible.

Solid-State NMR for Polymorphic Studies (if applicable to derivatives)

Solid-State NMR (ssNMR) is a technique used to study the structure and dynamics of materials in the solid phase. If crystalline derivatives of this compound were to exhibit polymorphism (the ability to exist in multiple crystal forms), ssNMR could be used to distinguish between these different polymorphic forms. Each polymorph would yield a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions in the crystal lattice. Currently, no studies involving ssNMR on this compound or its derivatives are available.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity Assessment

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the expected key vibrational bands would be:

A broad O-H stretching band for the alcohol group (typically ~3200-3600 cm⁻¹).

A sharp C≡C stretching band for the internal alkyne (typically ~2200-2260 cm⁻¹).

Aromatic C-H stretching bands (typically ~3000-3100 cm⁻¹).

Aliphatic C-H stretching bands for the methyl and methylene groups (typically ~2850-3000 cm⁻¹).

Aromatic C=C stretching bands (typically ~1450-1600 cm⁻¹).

While these predictions can be made, a reference spectrum is necessary for confirmation and for use in purity assessment against a known standard. No such experimental spectra are currently published.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Crystalline Forms

Single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in its crystalline state. If a suitable single crystal of this compound could be grown, this technique would yield precise data on bond lengths, bond angles, and the conformation of the molecule. It would also reveal the intermolecular interactions, such as hydrogen bonding from the alcohol group, that dictate the crystal packing arrangement. A search of crystallographic databases reveals no deposited crystal structure for this compound.

Chromatographic Techniques Coupled with Mass Spectrometry for Mixture Analysis and Trace Impurity Detection

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for separating components of a mixture and identifying them. nist.govchemicalbook.comchemicalbook.com These methods would be essential for monitoring the synthesis of this compound, identifying any byproducts, and quantifying its purity. Derivatization techniques, such as acylation or silylation, could be employed to improve its chromatographic behavior and detection sensitivity if necessary. chemicalbook.comebay.com While general protocols for the analysis of alcohols by these methods are well-established, specific methods optimized for this particular analyte, including retention times and mass-to-charge ratios for impurities, have not been reported. nist.govchemicalbook.comchemicalbook.comchemicalbook.com

Emerging Research Directions and Future Perspectives for 3 3,4 Dimethylphenyl Prop 2 Yn 1 Ol

Development of Novel and Efficient Synthetic Routes

The synthesis of propargyl alcohols is a cornerstone of organic chemistry, and the development of novel, efficient, and sustainable methods for their preparation is an ongoing endeavor. For a molecule like 3-(3,4-dimethylphenyl)prop-2-yn-1-ol, the most common synthetic approach would likely involve the coupling of a terminal alkyne with an appropriate electrophile.

A primary area of future research lies in the optimization of existing synthetic methods, such as the Sonogashira coupling. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. libretexts.orgwikipedia.org Future work could focus on developing more active and stable palladium and copper catalysts to improve yields and reduce reaction times for the synthesis of this compound from 3,4-dimethyl-substituted aryl halides and propargyl alcohol. The development of copper-free Sonogashira coupling reactions is another promising avenue, as it would mitigate the environmental concerns associated with copper catalysis. nih.gov

Furthermore, research into one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, could significantly enhance the efficiency of producing this compound. For instance, a one-pot reaction could involve the in-situ generation of a 3,4-dimethylphenyl-substituted acetylide followed by its immediate reaction with formaldehyde (B43269) to yield the desired product. Such strategies not only simplify the synthetic process but also reduce waste and energy consumption.

Another emerging trend is the use of alternative energy sources, such as microwave irradiation or mechanochemistry, to drive the synthesis. d-nb.info These methods can often lead to dramatically reduced reaction times and improved yields compared to traditional heating.

Expansion of Its Utility as a Building Block in Complex Chemical Synthesis

The bifunctional nature of this compound, possessing both a reactive alkyne and a hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules. researchgate.net Future research will undoubtedly focus on expanding its synthetic utility.

The terminal alkyne can participate in a wide range of transformations, including:

Cycloaddition Reactions: The alkyne can undergo [3+2] cycloadditions with azides (click chemistry) to form triazoles or with nitrile oxides to form isoxazoles, both of which are important scaffolds in medicinal chemistry. researchgate.netrawsource.com

Coupling Reactions: Beyond its formation via Sonogashira coupling, the alkyne can be further functionalized through various cross-coupling reactions to introduce additional molecular complexity.

Annulation Reactions: Transition metal-catalyzed annulation of alkynes is a powerful method for constructing carbocyclic and heterocyclic frameworks. rsc.orgrsc.org

The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. wikipedia.org The Meyer-Schuster rearrangement of propargylic alcohols to form α,β-unsaturated carbonyl compounds is a classic transformation that could be explored for this compound. wikipedia.orgrsc.org

A significant area of future research will be the development of tandem or cascade reactions that exploit both functional groups in a single synthetic operation. thieme-connect.com For example, a gold-catalyzed reaction could initiate a cyclization involving the alkyne, followed by a trapping of the intermediate with the alcohol moiety to generate complex heterocyclic systems. ucl.ac.uk

Exploration of Its Role in Sustainable and Green Chemical Processes

The principles of green chemistry are increasingly guiding synthetic design, and future research on this compound will likely be influenced by these principles. numberanalytics.comrsc.org This involves minimizing waste, using less hazardous reagents, and improving energy efficiency.

Key areas for exploration include:

Green Solvents: Investigating the use of greener solvents, such as water, ionic liquids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), for the synthesis and reactions of this compound. acs.org

Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and the use of precious metals. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly attractive for their ease of separation and reuse. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a key principle of green chemistry. numberanalytics.com

The table below illustrates some key green chemistry metrics that could be applied to evaluate the synthesis of this compound.

| Metric | Description | Goal |

| Atom Economy | The measure of the amount of starting materials that end up in the desired product. | Maximize |

| E-Factor (Environmental Factor) | The mass ratio of waste to desired product. | Minimize |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | Minimize |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that end up in the product. | Maximize |

This table provides a general overview of green chemistry metrics and their goals in the context of chemical synthesis.

Future research could involve a life-cycle assessment of the synthesis and use of this compound, providing a holistic view of its environmental impact.

Integration with High-Throughput Experimentation and Automation in Chemical Research

High-throughput experimentation (HTE) and automation are revolutionizing chemical research by enabling the rapid screening of reaction conditions and the synthesis of large libraries of compounds. acs.orgnih.gov The application of these technologies to this compound could significantly accelerate the discovery of new reactions and applications.

Future research in this area could involve:

Reaction Optimization: Using automated platforms to rapidly screen a wide range of catalysts, ligands, solvents, and temperatures to find the optimal conditions for the synthesis and subsequent reactions of this compound.

Library Synthesis: Employing automated synthesis platforms to generate libraries of derivatives of this compound by reacting its alkyne and alcohol functionalities with a diverse set of building blocks. These libraries could then be screened for biological activity or material properties. acs.org

Assay Development: Developing high-throughput assays to quickly evaluate the properties of the synthesized compounds, for example, as potential enzyme inhibitors or as components in new materials. nih.gov

The integration of HTE with data analysis and machine learning will be crucial for managing the large datasets generated and for identifying promising lead compounds and reaction conditions.

Advanced Theoretical Predictions and Experimental Validation for Unprecedented Reactivity

Computational chemistry provides powerful tools to predict the reactivity and properties of molecules, guiding experimental design and saving valuable resources. researchgate.netmdpi.com For this compound, theoretical studies can offer deep insights into its electronic structure and potential reaction pathways.

Future research directions include:

Reaction Mechanism Studies: Using density functional theory (DFT) and other computational methods to elucidate the mechanisms of known and novel reactions of this compound. nih.gov This can help in understanding the role of catalysts and in designing more efficient synthetic routes.

Predicting Reactivity: Employing computational models to predict the most likely sites of reaction and the activation energies for various transformations. This can help in identifying new and potentially unprecedented reactivity patterns.

Virtual Screening: Using molecular docking and other computational techniques to screen virtual libraries of compounds derived from this compound against biological targets of interest, thereby prioritizing synthetic efforts. researchgate.net

The synergy between advanced theoretical predictions and experimental validation will be key to unlocking the full potential of this compound and discovering novel applications.

Q & A

Q. What are the optimal synthetic routes for 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol, and how can purity be maximized?

A Sonogashira coupling between 3,4-dimethylphenyl iodide and propargyl alcohol under palladium catalysis in an inert atmosphere (e.g., nitrogen) is a common approach. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) or GC-MS .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- NMR Spectroscopy : and NMR can confirm the alkyne proton (δ ~2.5 ppm) and aromatic protons (δ 6.8–7.2 ppm).

- FTIR : The hydroxyl stretch (~3200–3400 cm) and alkyne C≡C stretch (~2100 cm) are key identifiers.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol) and refine using SHELXL or OLEX2 .